molecular formula C23H20N2O3 B6104469 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

Cat. No.: B6104469
M. Wt: 372.4 g/mol
InChI Key: UXXDWJUFNCORMX-UHFFFAOYSA-N
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Description

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide typically involves the reaction of 2-aminophenol with various aldehydes or ketones under specific conditions. One common method includes the use of 2-aminophenol and an appropriate aldehyde in the presence of a catalyst such as iron(III) chloride in toluene at elevated temperatures . The reaction proceeds through a cyclization process to form the benzoxazole ring, followed by further functionalization to introduce the methoxybenzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoxazole ring and the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide involves its interaction with various molecular targets. In the context of its anticancer activity, the compound may inhibit specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the methoxy group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-3-15-7-12-21-20(13-15)25-23(28-21)17-5-4-6-18(14-17)24-22(26)16-8-10-19(27-2)11-9-16/h4-14H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXDWJUFNCORMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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